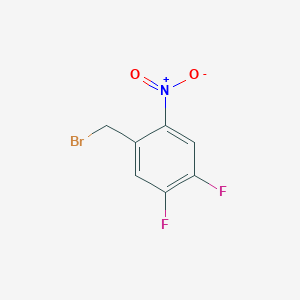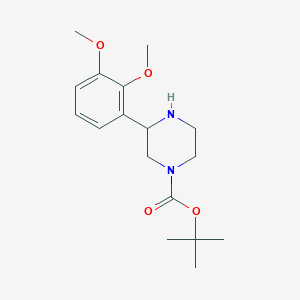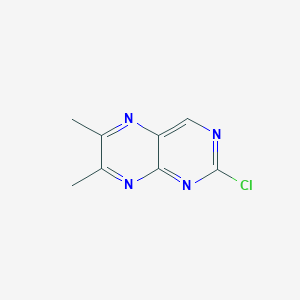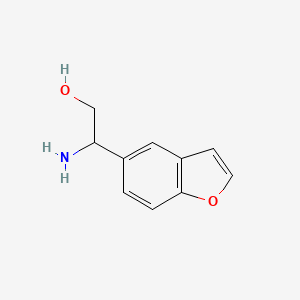amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
3-{[2-(2-Hydroxyethoxy)ethyl](methyl)amino}propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2-(2-Hydroxyethoxy)ethanol with a suitable amine, such as methylamine, under controlled conditions to form an intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product. The reaction conditions, including temperature, pH, and solvent choice, are critical to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(2-Hydroxyethoxy)ethoxy]methyl}heptanoic acid
- Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Uniqueness
Compared to similar compounds, 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO4 |
|---|---|
Molecular Weight |
227.68 g/mol |
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c1-9(3-2-8(11)12)4-6-13-7-5-10;/h10H,2-7H2,1H3,(H,11,12);1H |
InChI Key |
NWMCZXCVGWNXRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)CCOCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)




![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)


